molecular formula C7H10ClN3O4S2 B2532148 Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate CAS No. 180003-08-1

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B2532148
CAS No.: 180003-08-1
M. Wt: 299.74
InChI Key: UUQTXCLASAJYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chlorosulfonyl (-SO₂Cl) group at position 5 and a tert-butyl carbamate (-Boc) protecting group at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution and sulfonamide formation. The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, enabling the introduction of sulfonamide linkages into bioactive molecules .

Key characteristics (from available data):

  • Molecular formula: Presumed to be C₈H₁₀ClN₃O₄S₂ (exact formula requires confirmation due to discrepancies in evidence).
  • Molecular weight: Reported as 255.72 g/mol (exact value may vary depending on synthesis) .
  • Purity: Typically ≥95% in commercial catalogs .

Properties

IUPAC Name

tert-butyl N-(5-chlorosulfonyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S2/c1-7(2,3)15-5(12)9-4-10-11-6(16-4)17(8,13)14/h1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQTXCLASAJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180003-08-1
Record name tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-butyl carbamate and chlorosulfonyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis reactions produce the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound and its derivatives are studied for their interactions with biological molecules, such as enzymes or receptors, to understand their mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The thiadiazole ring may also interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity

Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)phenyl)-1,3,4-thiadiazol-2-yl)carbamate (CAS: 1956376-83-2)
  • Molecular formula : C₂₅H₂₆F₃N₅O₄S.
  • Molecular weight : 549.6 g/mol .
  • Key differences: Substituents: Contains a nitro (-NO₂) group and a trifluoromethylphenyl-piperidine moiety. Reactivity: The nitro group is less electrophilic than chlorosulfonyl, favoring reduction reactions (e.g., to amines) rather than nucleophilic substitution. Applications: Likely used in kinase inhibitor synthesis due to the bulky trifluoromethylphenyl group enhancing target binding .
Tert-butyl (2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate
  • Source : Derived from hydrazine-mediated synthesis .
  • Key differences: Core structure: Lacks the thiadiazole ring; instead, it features a benzamide-linked carbamate.

Heterocyclic Core Variations

Pyrimidine- and Piperazine-Based Carbamates (e.g., Example 75 in )
  • Structure: Contains a pyrazolo[3,4-d]pyrimidine core with chromenone and thiazole substituents.
  • Key differences :
    • Electronic properties : The pyrimidine ring is more electron-rich than thiadiazole, altering binding affinity in biological targets.
    • Functionality : Lacks sulfonyl groups, limiting utility in sulfonamide-based drug design .
Thiazole-Based Carbamates (Pharmacopeial Report, )
  • Example : Thiazol-5-ylmethyl carbamates.
  • Key differences :
    • Aromatic system : Thiazole (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
    • Stability : Thiadiazole’s electron-deficient nature enhances resistance to oxidative degradation compared to thiazole .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Reactivity/Applications
Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate 1,3,4-Thiadiazole -SO₂Cl, -Boc 255.72 Sulfonamide formation
Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)phenyl)-1,3,4-thiadiazol-2-yl)carbamate 1,3,4-Thiadiazole -NO₂, -CF₃-phenyl-piperidine 549.6 Kinase inhibitor intermediates
Tert-butyl (2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate Benzamide -I, -F, aminooxyethyl N/A Oxime ligation
Pyrazolo[3,4-d]pyrimidine derivatives (Example 75, ) Pyrazolo-pyrimidine Chromenone, thiazole ~615.7 Anticancer agents
Thiazol-5-ylmethyl carbamates () Thiazole Hydroxy, ureido N/A Protease inhibition

Biological Activity

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological activity, and potential applications based on diverse research findings.

1. Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives and features a tert-butyl group, a chlorosulfonyl moiety, and a thiadiazole ring. Its molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of approximately 299.76 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

2. Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chlorosulfonic acid and thiadiazole derivatives. Various methods can be employed to optimize yield and purity. The general steps include:

  • Formation of the Thiadiazole Ring : Reacting thiocarbonyl compounds with hydrazine derivatives.
  • Chlorosulfonation : Introducing the chlorosulfonyl group via chlorosulfonic acid.
  • Carbamate Formation : Finalizing the structure by incorporating the tert-butyl group through carbamation reactions.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HeLa, MCF-7, A549, and HepG2. Notably:

  • IC₅₀ Values : Compounds derived from similar structures exhibited IC₅₀ values as low as 0.37 µM against HeLa cells, demonstrating potent activity compared to established drugs like sorafenib (IC₅₀ = 7.91 µM) .

The mechanism of action for this compound primarily involves its electrophilic nature due to the chlorosulfonyl group, which allows it to interact with nucleophiles in biological systems. This interaction can lead to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by blocking cell cycle progression at critical phases.

4. Structure-Activity Relationship (SAR)

The unique structure of this compound imparts distinct steric and electronic properties that influence its biological activity. Comparative analysis with other thiadiazole derivatives has revealed:

Compound NameStructure TypeUnique Features
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamateAzetidine derivativeFour-membered ring; used as a protecting group
Tert-butyl N-(1-chlorosulfonylpyrrolidin-3-yl)carbamatePyrrolidine derivativeFive-membered ring; different sterics and reactivity
Tert-butyl N-(1-chlorosulfonylpiperidin-3-yl)carbamatePiperidine derivativeSix-membered ring; broader applications in drug development

The four-membered thiadiazole structure allows for specific interactions with biological targets that may not be achievable with larger or differently substituted rings.

5. Case Studies

Several studies have investigated the biological activities of compounds related to thiadiazoles:

  • Study on Apoptosis Induction : A study demonstrated that certain derivatives significantly induced apoptotic cell death in HeLa cells through flow cytometry analysis .
  • Antifungal Activity : Related compounds have shown promising antifungal properties against pathogens like Pseudomonas piricola and Gibberella zeae, indicating a broad spectrum of biological activity beyond anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with reactive sulfonyl chloride groups?

  • Methodology : The synthesis typically involves introducing the chlorosulfonyl group to a pre-formed thiadiazole ring. For example, sulfonation with chlorosulfonic acid followed by protection of the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : Reacting 5-amino-1,3,4-thiadiazole with Boc-anhydride in the presence of a base like triethylamine .
  • Sulfonation : Treating the intermediate with chlorosulfonic acid at 0–5°C to introduce the chlorosulfonyl group .
  • Purification : Column chromatography (e.g., silica gel, eluting with DCM/MeOH gradients) is critical for isolating the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the Boc-protected amine and thiadiazole ring. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR, while sulfonyl chloride protons are absent due to deshielding .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+Na]+ or [M+H]+) with mass accuracy <5 ppm .
  • TLC monitoring : Use Rf values (e.g., 0.49–0.52 in DCM/MeOH systems) to track reaction progress .

Q. What are the recommended storage conditions to maintain stability?

  • Stability considerations :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl chloride group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid decomposition; sulfonyl chlorides are moisture-sensitive .
  • Light exposure : Protect from direct light to prevent photodegradation of the thiadiazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the chlorosulfonyl group?

  • Experimental design :

  • Temperature control : Perform sulfonation at sub-ambient temperatures (0–5°C) to minimize side reactions like over-sulfonation .
  • Stoichiometry : Use 1.2–1.5 equivalents of chlorosulfonic acid to ensure complete conversion .
  • Catalyst screening : Evaluate Lewis acids (e.g., FeCl3_3) to accelerate sulfonation kinetics .
    • Troubleshooting : If yields are low (<50%), check for residual moisture via Karl Fischer titration, as water hydrolyzes sulfonyl chloride to sulfonic acid .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Mechanistic analysis :

  • Electrophilicity : The chlorosulfonyl group is highly electrophilic due to the electron-withdrawing sulfonyl moiety, facilitating nucleophilic attack by amines or alcohols .
  • Leaving group ability : Chloride acts as a good leaving group in SN2 reactions, enabling coupling with nucleophiles like pyridines or piperazines (e.g., forming sulfonamides) .
    • Computational support : DFT calculations can model charge distribution on the thiadiazole ring to predict regioselectivity .

Q. How can derivatives of this compound be evaluated for biological activity?

  • Biological screening workflow :

  • Derivatization : Replace the sulfonyl chloride with pharmacophores (e.g., substituted amines via nucleophilic substitution) to generate analogs .
  • In vitro assays : Test inhibition of enzymes like carbonic anhydrase (acetazolamide analogs) or kinase targets (e.g., CDK9) using fluorescence-based assays .
  • Structure-activity relationships (SAR) : Correlate substituent electronic properties (Hammett σ values) with IC50_{50} data to guide optimization .

Data Contradictions and Resolution

Q. Discrepancies in reported stability: How should researchers address conflicting data on hydrolytic susceptibility?

  • Resolution strategy :

  • Experimental replication : Perform accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) to compare degradation rates with literature .
  • Analytical validation : Use HPLC-MS to identify hydrolysis products (e.g., sulfonic acid) and quantify degradation .
  • Literature cross-check : Note that stability may vary with substituents; tertiary carbamates (Boc) are generally more stable than primary analogs .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Safety measures :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to sulfonyl chloride vapors .
  • Spill management : Neutralize spills with sodium bicarbonate to convert residual sulfonyl chloride to non-volatile salts .
  • First aid : For skin contact, rinse immediately with 10% sodium thiosulfate to mitigate irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.